3-(Pyridin-2-yl)[1,2,4]triazino[5,6-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Pyridin-2-yl)[1,2,4]triazino[5,6-c]quinoline is a heterocyclic compound that features a unique fusion of pyridine, triazine, and quinoline rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-2-yl)[1,2,4]triazino[5,6-c]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the diazotization of ortho-aminonitriles followed by treatment with aqueous sodium nitrite and a mixture of concentrated hydrochloric and glacial acetic acids . This reaction yields the desired triazinoquinoline structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-2-yl)[1,2,4]triazino[5,6-c]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to yield oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s properties for specific applications .
Scientific Research Applications
3-(Pyridin-2-yl)[1,2,4]triazino[5,6-c]quinoline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Pyridin-2-yl)[1,2,4]triazino[5,6-c]quinoline involves its interaction with specific molecular targets. For instance, in anticancer research, it inhibits kinases such as c-Met and VEGFR-2, which are involved in cell proliferation and angiogenesis . The compound binds to these kinases, blocking their activity and thereby inhibiting cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
3-(Pyridin-4-yl)-1,2,4-triazine: This compound shares a similar triazine-pyridine structure but lacks the quinoline ring.
Pyrazoloquinolines: These compounds feature a pyrazole ring fused to a quinoline ring, offering different electronic and steric properties.
2-Thio-containing Pyrimidines: These compounds have a pyrimidine ring with a thio group, providing unique reactivity compared to triazinoquinolines.
Uniqueness
3-(Pyridin-2-yl)[1,2,4]triazino[5,6-c]quinoline stands out due to its fused triazine-quinoline structure, which imparts unique electronic properties and reactivity. This makes it particularly valuable in applications requiring specific photophysical or biological activities.
Properties
CAS No. |
60075-21-0 |
---|---|
Molecular Formula |
C15H9N5 |
Molecular Weight |
259.27 g/mol |
IUPAC Name |
3-pyridin-2-yl-[1,2,4]triazino[5,6-c]quinoline |
InChI |
InChI=1S/C15H9N5/c1-2-6-11-10(5-1)14-13(9-17-11)18-15(20-19-14)12-7-3-4-8-16-12/h1-9H |
InChI Key |
SGFKTYFOWDJNNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=N2)N=C(N=N3)C4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.